molecular formula C13H18N4 B2683853 [(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1808828-22-9

[(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2683853
CAS No.: 1808828-22-9
M. Wt: 230.315
InChI Key: KVLMLQDOKXOCIX-UHFFFAOYSA-N
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Description

(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring and cyclopropyl groups, contributes to its stability and potential for various chemical reactions .

Preparation Methods

The synthesis of (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

Scientific Research Applications

(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, enhancing its binding affinity to target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine can be compared with other triazole derivatives such as fluconazole and voriconazole. While these compounds share a triazole core, (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine is unique due to its cyclopropyl groups, which enhance its stability and reactivity . Similar compounds include:

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-8-16(2)9-12-14-15-13(10-4-5-10)17(12)11-6-7-11/h1,10-11H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMLQDOKXOCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=NN=C(N1C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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